An In-depth Technical Guide to Des(isopropoxyethyl) Bisoprolol: A Core Process-Related Impurity
An In-depth Technical Guide to Des(isopropoxyethyl) Bisoprolol: A Core Process-Related Impurity
Foreword: Contextualizing a Critical Impurity
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The active pharmaceutical ingredient (API) Bisoprolol, a cornerstone in the management of cardiovascular diseases, is no exception. Its synthesis and degradation pathways can yield several related substances that must be meticulously identified, quantified, and controlled.
This technical guide provides a deep dive into a principal process-related impurity and degradant of Bisoprolol. While referred to in the query as "Des(isopropoxyethyl) Bisoprolol," this compound is officially recognized by major pharmacopeias as Bisoprolol Impurity A or (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol . This document will use the official nomenclature while acknowledging the alternative phrasing. We will explore its chemical properties, formation pathways, and the analytical strategies essential for its control, offering a holistic view for the modern pharmaceutical scientist.
Part 1: Chemical Identity and Physicochemical Profile
Bisoprolol Impurity A is structurally distinct from the parent molecule, Bisoprolol, through the absence of the 2-isopropoxyethoxy moiety, which is replaced by a hydroxyl group on the benzylic carbon. This seemingly minor alteration significantly impacts its physicochemical properties and necessitates distinct analytical considerations.
The structural relationship between Bisoprolol and Impurity A is a key identifier. The cleavage of the ether bond in the side chain of Bisoprolol leads to the formation of this impurity.
Caption: Structural transformation from Bisoprolol to Impurity A.
Core Identifiers
A precise understanding of the impurity's identity is paramount for sourcing reference standards and interpreting analytical data.
| Identifier | Value | Source(s) |
| Official Name | (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol | [1][2] |
| Common Synonyms | Bisoprolol EP Impurity A, H 119/68 | [3][4] |
| CAS Number | 62572-93-4 | [2][3] |
| Molecular Formula | C₁₃H₂₁NO₃ | [2][3] |
| Molecular Weight | 239.31 g/mol | [2][3] |
Physicochemical Properties
The properties below dictate the impurity's behavior in various solvents and chromatographic systems, forming the basis for the development of robust analytical methods.
| Property | Value | Source(s) |
| Physical Form | Off-White to Light Beige Solid | [3] |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 413.2 ± 40.0 °C (Predicted) | [3] |
| Density | 1.103 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | 13.86 ± 0.20 (Predicted) | [3] |
Part 2: Formation Pathways and Synthesis
Understanding the origin of Bisoprolol Impurity A is crucial for implementing effective control strategies, whether through synthetic route optimization or formulation and storage design.
Formation Mechanisms
Impurity A can be generated through two primary routes: as a byproduct during API synthesis or as a product of degradation.[1][5]
-
Synthetic Byproduct: In the commercial synthesis of Bisoprolol, which often starts from p-hydroxybenzyl alcohol, incomplete etherification or side reactions can lead to the formation of Impurity A.[1][6]
-
Degradation Product: Bisoprolol is susceptible to degradation under specific stress conditions. Forced degradation studies consistently show that the molecule degrades to form Impurity A, particularly under hydrolytic (acidic and alkaline) and oxidative conditions.[7][8][9] Acid hydrolysis, in particular, has been shown to produce the most intensive transformation of Bisoprolol into Impurity A.[9] This susceptibility underscores the need for a stability-indicating analytical method.
Caption: Formation pathways of Bisoprolol Impurity A.
Laboratory-Scale Synthesis Protocol
For use as a reference standard, Bisoprolol Impurity A can be synthesized. The following protocol is based on established chemical literature.[1][5]
Objective: To synthesize (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol for use as an analytical reference standard.
Materials:
-
p-Hydroxybenzyl alcohol
-
Epichlorohydrin
-
Isopropylamine
-
Sodium hydroxide
-
Ethyl acetate
-
Activated charcoal
-
Fumaric acid
Methodology:
-
Step 1: Epoxidation of p-Hydroxybenzyl alcohol:
-
Dissolve p-Hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide.
-
Add epichlorohydrin dropwise to the solution while maintaining a controlled temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Extract the resulting product, (RS)-1-(4-(oxiran-2-ylmethoxy)phenyl)methanol, into an organic solvent like ethyl acetate.
-
-
Step 2: Amination (Epoxide Ring Opening):
-
Evaporate the organic solvent from Step 1 to obtain the crude epoxide intermediate.
-
React the intermediate with an excess of isopropylamine at room temperature for an extended period (e.g., 3 days).[5]
-
Remove the excess isopropylamine by evaporation under vacuum.
-
-
Step 3: Purification:
-
Dissolve the crude product in hot ethyl acetate and decolorize with activated charcoal.[5]
-
Allow the solution to cool for crystallization. For enhanced purity, a salt formation/recrystallization can be performed.[5]
-
Dissolve the crude solid in an aqueous solution containing fumaric acid to form the fumarate salt, which helps remove unreacted starting materials.
-
Basify the solution with sodium hydroxide to precipitate the free base (Impurity A).
-
Filter, wash, and dry the final product.
-
Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (NMR, IR, MS), and its purity must be determined by a validated HPLC method.[1][5]
Part 3: Analytical Methodologies and Characterization
The reliable detection and quantification of Bisoprolol Impurity A require a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard approach.
Representative HPLC-UV Method
This protocol is a synthesized representation of methods described in the literature for separating Bisoprolol from its degradation products.[7][8]
Objective: To separate and quantify Bisoprolol Impurity A in the presence of the Bisoprolol API.
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector |
| Column | ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM Phosphate Buffer (pH 8.0) |
| Gradient/Isocratic | Isocratic (e.g., 60:40 v/v Acetonitrile:Buffer) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 - 20 µL |
| Diluent | Mobile Phase or Methanol |
Workflow:
Caption: General workflow for HPLC analysis of Bisoprolol Impurity A.
Method Validation (Causality):
-
Specificity: The method's specificity is demonstrated by its ability to resolve the Impurity A peak from the main Bisoprolol peak and other potential impurities. This is confirmed by analyzing stressed samples where degradation is evident.[7] The separation ensures that the quantification of one is not affected by the presence of the others.
-
Linearity: A linear relationship between the peak area and concentration of Impurity A must be established (e.g., in the range of 6–14 µg/mL) to ensure accurate quantification across its expected range.[7]
-
Accuracy & Precision: These parameters are verified through recovery studies and replicate injections to ensure the method reliably measures the true amount of the impurity.
-
Robustness: The method should be tested for its performance under small, deliberate variations in parameters like mobile phase pH, composition, and flow rate to ensure its reliability in routine use.
Spectroscopic Characterization
Mass spectrometry (MS) is invaluable for the structural confirmation of impurities, especially during forced degradation studies.
-
LC-MS Analysis: In LC-MS, Bisoprolol Impurity A would exhibit a protonated molecular ion [M+H]⁺ at an m/z of approximately 240.3.[8]
-
Fragmentation Pattern: The fragmentation pattern in MS/MS experiments is key to structural elucidation. The fragmentation of Impurity A would differ significantly from that of Bisoprolol due to the absence of the isopropoxyethoxy side chain, providing a clear diagnostic marker.[8][9]
Conclusion
A thorough understanding of Bisoprolol Impurity A (Des(isopropoxyethyl) Bisoprolol) is indispensable for any scientist involved in the development, manufacturing, or quality control of Bisoprolol. Its formation as both a synthetic byproduct and a degradant necessitates a dual approach to control: optimizing the synthetic process to minimize its initial formation and establishing robust, stability-indicating analytical methods to monitor its levels throughout the drug product's lifecycle. The data and protocols outlined in this guide provide a comprehensive framework for achieving these critical objectives, ensuring the final drug product meets the highest standards of quality and safety.
References
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ResearchGate. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. Available at: [Link]
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SpringerLink. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Available at: [Link]
-
Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available at: [Link]
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ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available at: [Link]
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RXN Chemicals. Bisoprolol EP Impurity R (Bisoprolol USP Related Compound C). Available at: [Link]
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ScienceDomain. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. Available at: [Link]
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Pharmaffiliates. Bisoprolol Fumarate-impurities. Available at: [Link]
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Index Copernicus. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. Available at: [Link]
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SynZeal. Bisoprolol Impurity 1. Available at: [Link]
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